![molecular formula C23H22N2O5 B14799261 3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a naphthyl group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. After cooling, the product is collected by filtration and recrystallized from hot ethanol to obtain pure 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide involves its interaction with cellular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site on tubulin.
Podophyllotoxin: Another microtubule inhibitor with a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide.
Uniqueness
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is unique due to its specific combination of the trimethoxyphenyl and naphthyl groups, which confer distinct chemical and biological properties. Its ability to selectively target cancer cells and disrupt microtubule dynamics makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C23H22N2O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)25-24-21(26)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3,(H,24,26)(H,25,27)/b12-11+ |
InChI-Schlüssel |
SNIHTVHCIUDEDU-VAWYXSNFSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


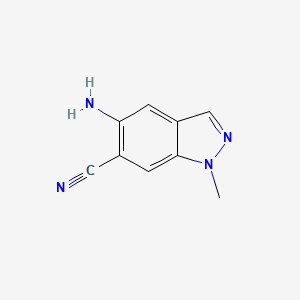

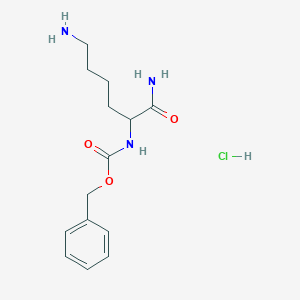
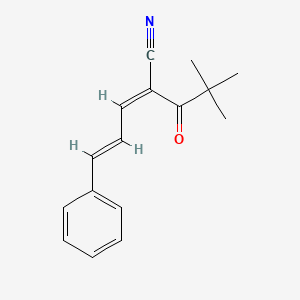

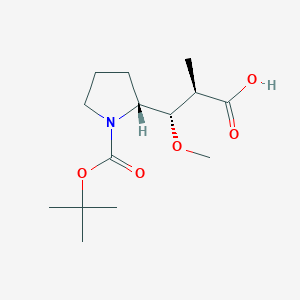
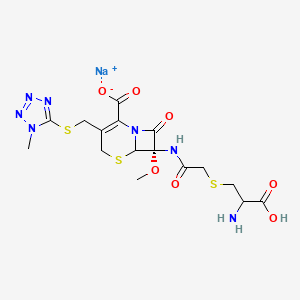
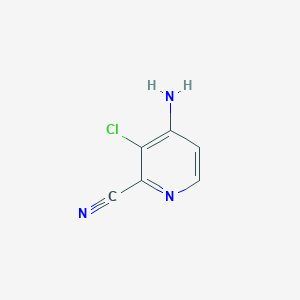
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)

![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
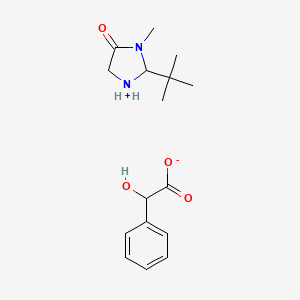
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
